DHEC; sulfuric acid
Description
Regulatory Frameworks Governing Sulfuric Acid Emissions and Management
DHEC’s Role in Sulfuric Acid Regulation Under South Carolina Air Quality Standards
Emission Limits for SO₂ and Acid Mist in Sulfuric Acid Production
DHEC mandates that sulfuric acid manufacturing facilities limit sulfur dioxide (SO₂) emissions to 4 pounds per ton of 100% sulfuric acid produced and acid mist to 0.5 pounds per ton . These limits align with federal New Source Performance Standards (NSPS) but impose stricter opacity requirements of 20% for post-1985 facilities.
Table 1: DHEC Emission Limits for Sulfuric Acid Production
| Pollutant | Limit (lbs/ton acid) | Opacity Limit | Applicable Regulation |
|---|---|---|---|
| SO₂ | 4.0 | 20% | Regulation 61-62.5.4.II |
| Acid Mist (H₂SO₄) | 0.5 | 20% | Regulation 61-62.5.4.II |
Non-enclosed operations must prevent ambient air quality standard exceedances at property boundaries and employ dust control measures such as paving.
Compliance Protocols for Process Industries Under Regulation 61-62.5
Compliance is verified via EPA Reference Method 9 for opacity measurements and continuous emission monitoring systems (CEMS). Process industries must adhere to Table B effect factors , which assign a 0.25 multiplier for acid mist to calculate permissible particulate matter emissions.
Equation 1: Particulate Matter Emission Calculation
$$ E = \frac{P \times F}{2000} $$
Where $$ E $$ = allowable emission (lbs/hr), $$ P $$ = process weight rate (tons/hr), and $$ F $$ = effect factor.
For a facility with a process weight rate of 3000 tons/hr, allowable emissions would be:
$$ E = \frac{3000 \times 0.25}{2000} = 0.375 \, \text{lbs/hr} $$
Federal and State Regulatory Synergy in Hazardous Waste Classification
RCRA Hazardous Waste Criteria for Spent Sulfuric Acid Reuse
Spent sulfuric acid is exempt from RCRA hazardous waste classification if reused as a feedstock without reclamation. For example, decomposing spent acid into SO₂ for new acid production qualifies as recycling, not disposal. However, speculative accumulation beyond 12 months triggers RCRA regulation.
Table 2: RCRA Characteristics Relevant to Sulfuric Acid
| Characteristic | Criteria | Waste Code | Example |
|---|---|---|---|
| Reactivity | Generates toxic fumes with water | D003 | Spent acid with sulfides |
| Toxicity | TCLP leachate exceeds 5 mg/L SO₄²⁻ | D005 | Improperly stored acid |
Exemptions and Restrictions for Agricultural Product Manufacturing
Under 40 CFR 180.1019 , sulfuric acid is exempt from tolerance limits when used as a herbicide for garlic, onions, and potato vine desiccation. In irrigation systems, it must constitute ≤10% of pesticide formulations to avoid aquatic toxicity.
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5.H2O4S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);(H2,1,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHOSRSZDNCKQV-SPZWACKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Sulfonation Mechanism
In concentrated sulfuric acid, the reaction proceeds via a six-membered transition state where sulfur trioxide (SO₃) and H₂SO₄ simultaneously attack the target carbon. For example, polysulfone sulfonation occurs through a concerted mechanism:
Key transition state parameters include:
| Transition State | C–S Bond Length (Å) | C–H Bond Length (Å) | Activation Energy (kJ/mol) |
|---|---|---|---|
| TS1@a | 1.881 | 1.328 | 33.7 |
| TS1@b | 1.957 | 1.312 | 97.9 |
The lower activation energy of TS1@a (33.7 kJ/mol) favors sulfonation at the ortho position relative to ether linkages in polysulfones.
Alkene Sulfonation
Alkenes react with H₂SO₄ to form alkyl hydrogensulfates. For propene, Markovnikov addition predominates:
This reaction is exothermic (ΔH ≈ -196 kJ/mol) and requires temperature control to minimize side reactions.
Two-Stage Extraction Synthesis for Hydroxyethyl Cellulose
A patented two-stage process optimizes hydroxyethyl cellulose (HEC) production with sulfuric acid as a catalyst:
First-Stage Etherification
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Reaction Conditions :
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Cellulose is treated with ethylene oxide (EO) in a 15–35% NaOH solution.
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Molar substitution (MS) of 0.6–1.3 achieved at 75°C for 2–4 hours.
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Partial Neutralization : Residual NaOH is neutralized with acetic acid to pH 6–7, reducing side reactions.
Second-Stage Etherification
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Extraction : Intermediate HEC is washed with aqueous ethanol to remove inorganic salts.
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Final Reaction : Additional EO is introduced at 70–80°C for 3–6 hours, yielding MS 3.6–6.0.
Performance Data :
Chlorosulfonation Techniques for Aromatic DHEC
Chlorosulfonic acid (HSO₃Cl) enables direct sulfonation of aromatic DHEC precursors. A Chinese patent outlines the synthesis of 3-(β-hydroxyethyl sulfonyl) aniline:
Procedure
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Chlorosulfonation :
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Nitrobenzene reacts with HSO₃Cl and SOCl₂ at ≤30°C (molar ratio 0.57:1:0.48).
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Yield: 89–92% m-nitrobenzenesulfonyl chloride.
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Reduction : Catalytic hydrogenation converts nitro to amine groups.
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Ethoxylation : Ethylene oxide introduces hydroxyethyl groups.
Optimization
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Temperature Control : Maintaining ≤30°C during chlorosulfonation minimizes byproducts like sulfones.
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Solvent System : Tetrahydrofuran (THF) enhances solubility, achieving 95% purity.
Catalytic Sulfonation Using SO₃-H₂SO₄ Complexes
Sulfur trioxide complexes in H₂SO4 enable efficient sulfonation of DHEC derivatives. A study on polysulfones revealed:
Reaction Dynamics
Industrial Applications
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Falling Film Reactors : Ensure rapid heat dissipation, limiting side reactions during large-scale sulfonation.
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Yield : >98% conversion achieved at 50–60°C with V₂O₅ catalysts.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Energy Cost (kJ/mol) | Scalability |
|---|---|---|---|---|
| Two-Stage Extraction | 85–91 | 95–98 | 120–150 | High |
| Chlorosulfonation | 89–92 | 93–95 | 200–220 | Moderate |
| Catalytic SO₃ | 95–98 | 97–99 | 80–100 | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Fertilizer Production
Sulfuric acid is crucial in the production of phosphate fertilizers. It reacts with phosphate rock to produce phosphoric acid, which is then converted into various fertilizers used in agriculture. This process enhances soil fertility and crop yields, making sulfuric acid indispensable in the agricultural sector.
Chemical Manufacturing
Sulfuric acid serves as a key reactant in the synthesis of numerous chemicals, including hydrochloric acid, nitric acid, and sulfate salts. Its role as a dehydrating agent is vital in various chemical reactions, facilitating the production of dyes, explosives, and pharmaceuticals.
Oil Refining
In the petroleum industry, sulfuric acid is employed to remove impurities from crude oil. It acts as a catalyst in alkylation processes, which are essential for producing high-octane gasoline.
Wastewater Treatment
Sulfuric acid is utilized in wastewater treatment facilities for pH adjustment and to neutralize alkaline waste streams. It helps in precipitating heavy metals and other contaminants, thereby improving effluent quality before discharge into water bodies.
Air Quality Management
The Environmental Protection Agency (EPA) has established guidelines for controlling sulfuric acid mist emissions from industrial sources. These regulations aim to minimize air pollution and protect public health by implementing effective control techniques .
Chemical Analysis
Sulfuric acid is extensively used in laboratories for titrations and as a reagent in various analytical techniques such as spectrophotometry and chromatography. Its ability to act as a strong acid makes it suitable for determining the concentration of bases in solutions.
Biological Studies
Research involving sulfuric acid often focuses on its toxicological effects. For instance, studies have shown that ingestion of sulfuric acid can lead to severe metabolic acidosis and gastrointestinal damage . Understanding these effects is crucial for developing medical treatments for chemical exposure cases.
Toxicological Case Study
A notable case involved a 66-year-old woman who ingested 15-20 ml of 15% sulfuric acid with suicidal intent. The case highlighted severe metabolic acidosis leading to multi-organ failure within 24 hours, underscoring the compound's hazardous nature .
| Parameter | Initial Value | 7 Hours Post-Ingestion | 22 Hours Post-Ingestion |
|---|---|---|---|
| pH | 7.00 | - | - |
| Lactate Level | <1.5 mmol/L | Increasing | - |
| CT Scan Findings | Normal | Oedema of larynx | Perforations detected |
This case emphasizes the need for rapid medical intervention and monitoring when dealing with sulfuric acid exposure.
Health and Safety Considerations
Sulfuric acid poses significant health risks upon exposure, including chemical burns to skin and mucous membranes, respiratory irritation from mists, and severe gastrointestinal damage if ingested . Safety protocols must be strictly adhered to in industrial settings to mitigate these risks.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions. These effects are mediated through the compound’s ability to form stable complexes with its targets, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Methanesulfonic Acid (CH₃SO₃H, MSA)
Comparative Efficiency :
| Parameter | H₂SO₄ | MSA |
|---|---|---|
| Catalytic Yield (bisamides) | 70–80% | 85–95% |
| Reaction Time | 6–8 hours | 2–3 hours |
| Byproduct Formation | Moderate | Low |
MSA outperforms H₂SO₄ in green chemistry applications, reducing waste and energy consumption .
Ethyl Sulfate (C₂H₅SO₄⁻)
Key Differences :
- Reactivity: Ethyl sulfate is non-corrosive and stable in biological matrices, unlike H₂SO₄, which hydrolyzes aggressively .
- Applications: Limited to niche roles in clinical toxicology vs. H₂SO₄’s broad industrial use .
Alumina Sulfuric Acid (ASA)
Catalytic Performance :
Binary Nucleation: H₂SO₄ vs. Methanesulfonic Acid (MSA)
In atmospheric studies, H₂SO₄-H₂O systems exhibit higher nucleation rates than MSA-H₂O at 20–30°C, influencing aerosol formation .
| Condition | H₂SO₄-H₂O Nucleation Rate | MSA-H₂O Nucleation Rate |
|---|---|---|
| 25°C, RH = 0.5 | 10⁶ particles/cm³ | 10⁴ particles/cm³ |
H₂SO₄’s stronger acidity and hygroscopicity make it more effective in particle formation, critical for cloud dynamics .
Comparison with Other Mineral Acids
| Acid | Concentration Range | Key Industrial Role | Safety Concerns |
|---|---|---|---|
| H₂SO₄ | 30–98% | Fertilizers, batteries, refining | Severe burns, hydrogen gas |
| HCl | 20–37% | Steel pickling, pH adjustment | Respiratory irritation |
| HNO₃ | 50–68% | Explosives, nitration reactions | Oxidizing, toxic fumes |
H₂SO₄’s dehydration and oxidation capabilities make it irreplaceable in bulk chemical synthesis, whereas HCl and HNO₃ are preferred in specialized reactions .
Biological Activity
Sulfuric acid (H₂SO₄) is a highly corrosive strong acid that plays a critical role in various industrial processes. Its biological activity, particularly in the context of toxicity and metabolic effects, has been extensively studied. This article provides an overview of the biological activity of sulfuric acid, focusing on its physiological effects, toxicity, and relevant case studies.
- Chemical Formula : H₂SO₄
- Molecular Weight : 98.079 g/mol
- Physical State : Colorless oily liquid
- Solubility : Highly soluble in water, releasing heat upon dissolution.
Sulfuric acid exerts its biological effects primarily through its corrosive properties, leading to tissue damage upon contact. The acid dissociates in solution to produce hydrogen ions (H⁺), contributing to its strong acidic nature and potential for causing severe burns and metabolic acidosis.
Acute Toxicity
Sulfuric acid is known for its acute toxicity, particularly through ingestion or inhalation. The following table summarizes key findings from toxicological studies:
Case Studies
- Case Study of Ingestion : A reported case involved a 66-year-old woman who ingested 15-20 ml of 15% sulfuric acid. Initial symptoms included severe metabolic acidosis, leading to progressive gastrointestinal damage and eventual death within 24 hours. This case highlights the rapid onset of systemic toxicity following high-dose exposure .
- Occupational Exposure : Two workers died from exposure to sulfuric acid mists while unclogging a drain in a wastewater holding tank. This incident underscores the risks associated with occupational exposure to sulfuric acid aerosols, which can lead to severe respiratory and systemic effects .
Metabolic Acidosis
The ingestion of sulfuric acid leads to metabolic acidosis characterized by an increased anion gap. This condition arises from the accumulation of lactic acid due to tissue hypoxia and cellular damage caused by the corrosive nature of the acid .
Respiratory Effects
Inhalation studies indicate that sulfuric acid can cause significant changes in the respiratory tract's structure and function. Prolonged exposure may lead to chronic respiratory conditions due to irritation and inflammation .
Environmental Impact
Sulfuric acid also poses risks to environmental health. Its application in industries such as fertilizer production raises concerns regarding soil and water contamination. Monitoring studies have shown that even low concentrations can adversely affect aquatic life by altering pH levels in water bodies .
Q & A
Basic Research Questions
Q. What are the key considerations in designing experiments using sulfuric acid-based catalysts (e.g., alumina sulfuric acid) for organic synthesis?
- Methodological Answer : Experimental design should prioritize catalyst preparation (e.g., acid loading on solid supports), solvent selection (e.g., ethanol for optimal yield), and reaction temperature control. For instance, alumina sulfuric acid (ASA) requires precise calibration of acid-to-support ratios to maintain catalytic activity in multi-component reactions like the synthesis of 1,4-dihydropyridines . Reaction mechanisms should be validated via intermediate isolation (e.g., imine formation in pyrrole synthesis) and spectroscopic characterization (e.g., NMR, IR) to confirm pathway fidelity .
Q. How can researchers validate the efficiency and reusability of solid acid catalysts like ASA in multi-component reactions?
- Methodological Answer : Catalyst reusability is tested through sequential reaction cycles with intermediate washing (e.g., ethanol or acetone rinses) and reactivation (e.g., drying at 80°C). Efficiency is quantified via yield comparisons across cycles; for example, nano-ASA retains >90% activity after five cycles in α-aminonitrile synthesis under microwave irradiation . Kinetic studies (e.g., Arrhenius plots) and leaching tests (ICP-MS analysis of reaction filtrates) ensure structural integrity .
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies in acid recovery rates during experimental releases of sulfuric acid-hydrocarbon emulsions?
- Methodological Answer : Discrepancies in acid recovery (e.g., 95.4% vs. 98.3% in 1/32-inch orifice releases) require error propagation analysis, accounting for load cell accuracy (±0.03%) and titration standardization errors (±0.5% NaOH). Parallel experiments with controlled variables (e.g., temperature, pressure) and statistical tools (e.g., standard deviation, ANOVA) isolate outliers. Data acquisition systems (DAS) with high sampling rates (95 channels/sec) improve temporal resolution for emulsion stability monitoring .
Q. How do atmospheric nucleation studies account for dimer stabilization mechanisms of sulfuric acid under ultraclean laboratory conditions?
- Methodological Answer : Dimers are stabilized via quantum chemical modeling (e.g., DFT calculations) to identify non-volatile stabilizing agents (e.g., trace organics or ions) that reduce evaporation rates. Experimental setups use flow reactors with controlled humidity and UV photolysis to eliminate contaminants. Collision-limited dimer formation rates are measured via mass spectrometry (e.g., CIMS) and compared to nucleation rates to identify post-dimerization bottlenecks .
Q. What methodological approaches are employed by DHEC in assessing historical contamination at superphosphate fertilizer sites, and how can researchers access these data for secondary analysis?
- Methodological Answer : DHEC uses phased site assessments:
- Phase 1 : Historical records review (e.g., sulfuric acid production logs, waste disposal practices) and initial soil/water sampling for sulfate and heavy metal analysis.
- Phase 2 : Advanced geospatial mapping (GIS) and isotopic tracing (δ³⁴S) to differentiate natural vs. industrial sulfur sources.
- Data are accessible via FOIA requests or DHEC’s Environmental Compliance Database, with metadata harmonization tools (e.g., CureSCi platform) enabling cross-study comparisons .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in catalytic performance between sulfuric acid and modified solid acids (e.g., MSA vs. H₂SO₄) in gem-bisamide synthesis?
- Methodological Answer : Contradictions arise from differing acid strength (pKa) and surface area. Resolve via:
- Controlled comparisons : Parallel reactions under identical conditions (e.g., 80°C, ethyl acetate solvent) with normalized acid equivalents.
- Surface characterization : BET analysis to correlate pore size/volume with activity. MSA’s higher Lewis acidity enhances carbonyl activation, validated by in situ FTIR monitoring of intermediate formation .
Tables for Key Experimental Parameters
| Catalyst | Optimal Temp (°C) | Solvent | Yield (%) | Reusability (Cycles) | Reference |
|---|---|---|---|---|---|
| Alumina H₂SO₄ | 70–80 | Ethanol | 92 | 5 | |
| Molybdate H₂SO₄ | 90 | Solvent-free | 88 | 7 | |
| Nano-ASA | 100 (microwave) | None | 95 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
